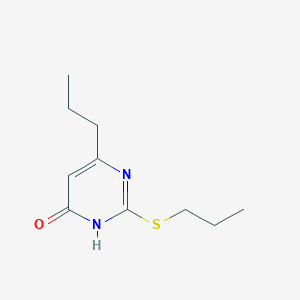

6-Propyl-2-(propylthio)pyrimidin-4(1H)-one

Description

General Overview of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Research

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in organic and medicinal chemistry. researchgate.net Its derivatives are ubiquitous in nature, forming the structural basis for nucleobases such as cytosine, thymine, and uracil (B121893), which are essential components of nucleic acids. Beyond their role in genetics, pyrimidine derivatives exhibit a remarkable breadth of biological activities, making them a focal point of contemporary research. gsconlinepress.comnih.gov

In modern drug discovery, the pyrimidine core is recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. jrasb.com Researchers have successfully developed pyrimidine-based compounds for treating a multitude of conditions. researchgate.netgsconlinepress.com These include applications as anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular agents. orientjchem.org The adaptability of the pyrimidine ring allows for extensive chemical modification, enabling medicinal chemists to fine-tune the pharmacological properties of new therapeutic agents. jrasb.com Recent studies continue to explore novel synthetic routes and biological applications, addressing challenges like antibiotic resistance and discovering new treatments for metabolic and inflammatory diseases. researchgate.net

Significance of the Pyrimidin-4(1H)-one Core in Synthetic and Biological Contexts

The pyrimidin-4(1H)-one moiety, a key structural feature of 6-Propyl-2-(propylthio)pyrimidin-4(1H)-one, is of particular importance. This core structure is present in numerous biologically active molecules. The parent compound, 4(1H)-Pyrimidinone itself, is a simple representation of this essential scaffold. nist.gov

The most prominent example showcasing the biological significance of this core is Propylthiouracil (B1679721) (PTU), a medication used to treat hyperthyroidism since the 1940s. wikipedia.orgnih.gov PTU functions by inhibiting the thyroid peroxidase enzyme, which is crucial for the synthesis of thyroid hormones. nih.gov The 6-propyl group and the thiourea (B124793) element within the pyrimidinone ring are critical for its therapeutic effect. The compound this compound is a direct derivative of PTU, specifically an S-alkylated version, which alters the electronic and steric properties of the molecule, potentially leading to different biological activities or synthetic utilities. The study of such derivatives is a common strategy in drug development to optimize efficacy or explore new therapeutic applications.

Historical Context and Initial Research Landscape of this compound

The historical context of this compound is intrinsically linked to the discovery of antithyroid drugs. In the early 1940s, a revolutionary breakthrough in treating hyperthyroidism occurred with the identification of thiourea and subsequently thiouracil as effective therapeutic agents. nih.govresearchgate.net This line of research led to the development of Propylthiouracil (PTU), which was approved by the U.S. Food and Drug Administration in 1947 and became a cornerstone of hyperthyroidism therapy. wikipedia.orgnih.gov

The initial research landscape for this compound would have emerged from the extensive study of PTU and its analogues. Once a lead compound like PTU is established, medicinal chemists typically synthesize a wide array of derivatives to probe structure-activity relationships (SAR). Modifying the thio-group of PTU, for instance by S-alkylation to form compounds like this compound, is a logical step to understand the pharmacophore better. While specific early research on this exact molecule is not prominently documented in seminal historical reviews, related thio-substituted pyrimidines are recognized as valuable intermediates in modern organic synthesis, as seen in patent literature for complex pharmaceutical agents. google.com For example, the related intermediate 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) is a building block for antithrombotic drugs. google.com This highlights the ongoing importance of this class of compounds as versatile synthetic tools.

Data Tables

Table 1: Physicochemical Properties of the Parent Compound, Propylthiouracil

This table presents key properties of Propylthiouracil, the parent structure from which this compound is derived. Data is sourced from public chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | 6-propyl-2-sulfanylidene-1H-pyrimidin-4-one | nih.gov |

| CAS Number | 51-52-5 | nih.govwikidata.org |

| Molecular Formula | C₇H₁₀N₂OS | wikipedia.orgnih.gov |

| Molar Mass | 170.23 g·mol⁻¹ | wikipedia.orgnih.gov |

| Melting Point | 219 to 221 °C (426 to 430 °F) | wikipedia.org |

| Bioavailability | 80%-95% | wikipedia.org |

| Elimination Half-life | ~1-2 hours | wikipedia.orgnih.gov |

Table 2: Examples of Biologically Active Pyrimidine Derivatives

This table showcases the diversity of applications for compounds containing the pyrimidine scaffold.

| Compound Name | Application/Activity | Source(s) |

| Minoxidil | Hypertension and alopecia treatment | nih.gov |

| Zidovudine | Antiviral (HIV treatment) | nih.gov |

| Rosuvastatin | Cardiovascular disease treatment | nih.gov |

| Flucytosine | Antifungal agent | orientjchem.org |

| Trimethoprim | Antibacterial agent | orientjchem.org |

| Imatinib | Anticancer (Tyrosine kinase inhibitor) | jrasb.com |

Structure

3D Structure

Properties

CAS No. |

62459-08-9 |

|---|---|

Molecular Formula |

C10H16N2OS |

Molecular Weight |

212.31 g/mol |

IUPAC Name |

4-propyl-2-propylsulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H16N2OS/c1-3-5-8-7-9(13)12-10(11-8)14-6-4-2/h7H,3-6H2,1-2H3,(H,11,12,13) |

InChI Key |

UIOWXCVRKGXRER-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)SCCC |

Origin of Product |

United States |

Synthetic Methodologies for 6 Propyl 2 Propylthio Pyrimidin 4 1h One and Analogues

De Novo Synthetic Routes to the Pyrimidin-4(1H)-one Core

The foundational step in synthesizing 6-Propyl-2-(propylthio)pyrimidin-4(1H)-one is the creation of its central heterocyclic framework, the pyrimidin-4(1H)-one ring. This is typically achieved through methods that build the ring system from acyclic precursors.

Cyclocondensation Reactions of Precursors

Cyclocondensation reactions are a cornerstone for the synthesis of the pyrimidine (B1678525) core. The most direct precursor to the target compound is 6-propyl-2-thiouracil. This intermediate is classically synthesized via the condensation of a β-ketoester with thiourea (B124793). Specifically, the reaction between ethyl 3-oxohexanoate (B1246410) (ethyl β-oxocaproate) and thiourea, typically under basic conditions, leads to the cyclization and formation of 6-propyl-2-thiouracil. This method, a variation of the well-known Biginelli reaction, is efficient for producing 6-alkyl-substituted 2-thiouracils.

A more recent approach involves a one-pot, two-stage base/acid-mediated reaction. researchgate.net This method condenses an S-alkylisothiourea with a β-ketoester. Initially, a base like diisopropylethylamine (DIPEA) promotes the condensation at a low temperature. Subsequently, an acid such as trifluoromethanesulfonic acid (TfOH) is added, and the mixture is heated to facilitate dehydration and aromatization, yielding the final 4-pyrimidone-2-thioether. researchgate.net This strategy offers mild reaction conditions and accommodates a variety of functional groups.

The general applicability of cyclocondensation is highlighted by the synthesis of various 4,6-disubstituted pyrimidin-2(1H)-ones. For instance, a Biginelli-like reaction of aromatic aldehydes, ketones, and urea (B33335) in the presence of a base like sodium hydroxide (B78521) under solvent-free conditions has been developed, showcasing the versatility of this reaction type for creating substituted pyrimidine cores. tandfonline.com

Table 1: Examples of Cyclocondensation Reactions for Pyrimidin-4(1H)-one Core Synthesis

| Reactants | Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|

| Ethyl β-oxocaproate, Thiourea | Base-catalyzed condensation | 6-Propyl-2-thiouracil | A standard and effective method for preparing 6-alkyl-2-thiouracils. | |

| S-Alkylisothiouronium iodide, β-Ketoester | 1. DIPEA, 0°C; 2. TfOH, 50°C | 4-Pyrimidone-2-thioether | A one-pot, two-stage process with broad substrate scope and mild conditions. | researchgate.net |

| Aromatic Aldehyde, Aromatic Ketone, Urea | NaOH, Solvent-free, Heat | 4,6-Diarylpyrimidin-2(1H)-one | An efficient and green synthetic method with excellent yields and shorter reaction times. | tandfonline.com |

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules like pyrimidines in a single step, offering advantages in terms of atom economy and reduced waste. capes.gov.brnih.gov The Biginelli reaction is a classic example, involving the one-pot condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. researchgate.netacs.org By selecting appropriate starting materials, such as an aldehyde with a propyl chain or a β-ketoester that provides the propyl group at the C-6 position, this method can be adapted to create the desired pyrimidine framework.

Modern variations of MCRs employ different catalysts and conditions to improve yields and regioselectivity. For example, iridium-catalyzed MCRs of amidines with up to three different alcohols have been developed to produce highly substituted pyrimidines. acs.orgnih.gov These reactions proceed through a sequence of condensation and dehydrogenation steps. Another approach uses visible light and a nonmetallic dye, such as Na₂ Eosin Y, as a photocatalyst for the Biginelli reaction, promoting a green and efficient synthesis. acs.org MCRs have also been used to synthesize fused pyrimidine systems, such as pyrano[2,3-d]pyrimidines, by reacting barbituric acid, malononitrile, and aldehydes. rsc.org

Functionalization and Derivatization Strategies for this compound

Once the 6-propyl-2-thiouracil core is established, further modifications are necessary to arrive at the final product and its analogues. These strategies involve reactions at specific sites on the pyrimidine ring.

Alkylation and Thioalkylation at Specific Positions (e.g., S-alkylation)

The conversion of 6-propyl-2-thiouracil to this compound is achieved through a crucial S-alkylation step. The thiol group at the C-2 position is nucleophilic and readily reacts with alkylating agents.

The reaction typically involves treating 6-propyl-2-thiouracil with an n-propyl halide, such as propyl iodide or propyl bromide, in the presence of a base. google.com The base, for instance sodium hydroxide, deprotonates the thione group to form a more nucleophilic thiolate anion, which then attacks the alkyl halide in a nucleophilic substitution reaction to form the thioether linkage. google.comsci-hub.se This S-alkylation is a common and effective method for modifying 2-thiopyrimidine derivatives. nih.gov A patent describes a method for preparing 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) by first reacting 2-thiobarbituric acid with n-propane iodide. google.com This highlights the general applicability of S-alkylation with propyl halides in the synthesis of propylthio-substituted pyrimidines.

Table 2: S-Alkylation of Thiouracil Derivatives

| Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 5-Amino-2-mercaptothiazole-4-carboxylate | n-Propyl iodide | Na₂CO₃, H₂O, Stirred 1h | Ethyl 5-amino-2-(propylthio)thiazole-4-carboxylate | sci-hub.se |

| Thiouracil derivative (Compound Ⅳ) | Propyl iodide | NaOH, NMP, Stirred overnight | S-propylated pyrimidine (Compound III) | google.com |

| 2-Thiobarbituric acid | n-Propane iodide | Not specified | 2-(Propylthio)barbituric acid | google.com |

Substituent Modifications on the Pyrimidine Ring (e.g., C-6, N-1)

Further diversification of the this compound structure can be achieved by modifying substituents on the pyrimidine ring itself. While direct modification of the C-6 propyl group is less common, alkylation at the N-1 position is a feasible strategy. The nitrogen atoms of the uracil (B121893) ring can undergo alkylation, although selectivity between N-1 and N-3 can be an issue. wikipedia.org Studies on the alkylation of uracil and its derivatives using reagents like ethyl iodide in the presence of a catalyst such as DMAP have shown that various N-alkylated products can be obtained. rsc.org These general procedures could be applied to this compound to introduce substituents at the N-1 position, leading to a wider range of analogues.

Synthesis of Related Pyrimidine-Thio Derivatives

The synthetic methodologies discussed can be extended to produce a variety of related pyrimidine-thio derivatives. By varying the alkyl halide used in the S-alkylation step, a series of 2-(alkylthio)pyrimidines with different chain lengths or branching can be synthesized. nih.gov Similarly, using different β-ketoesters in the initial cyclocondensation allows for the introduction of various alkyl or aryl groups at the C-6 position. nih.gov

Furthermore, the versatile pyrimidine core can be used as a scaffold for constructing more complex fused heterocyclic systems. For example, 7-chloro-2-(n-propylthio)thiazolo[5,4-d]pyrimidine, synthesized from an S-propylated thiazole (B1198619) precursor, can undergo nucleophilic substitution reactions to create a library of 7-substituted derivatives. sci-hub.se Other related structures include pyrimido[4,5-d]pyrimidines, which can be synthesized through multicomponent reactions involving barbituric acid derivatives. rsc.org The synthesis of 5-arylethylidene-amino-2-thiopyrimidine-4-ones from 5,6-diamino-thiouracil derivatives also demonstrates the potential for creating diverse structures based on the 2-thiopyrimidine motif. mdpi.com

Optimization of Synthetic Efficiency and Yield for this compound Production

The primary and most established route for synthesizing this compound involves a two-step process. The first step is the creation of the precursor, 6-propyl-2-thiouracil. This is typically achieved through the cyclocondensation of ethyl β-oxohexanoate with thiourea, often in the presence of a base like sodium ethoxide. researchgate.net The second, and often optimized, step is the selective S-alkylation of the 6-propyl-2-thiouracil intermediate.

This S-alkylation is critical for the final product's formation and is the primary target for optimization studies. The goal is to attach a propyl group to the sulfur atom of the thiouracil ring. Various strategies have been developed to improve the efficiency and yield of this specific transformation.

Key optimization strategies include the careful selection of the solvent and base system. A common laboratory method involves reacting the 2-thiouracil (B1096) derivative with a propyl halide (such as propyl iodide or N-(2-chloroethyl)piperidine hydrochloride) in a polar aprotic solvent like dimethylformamide (DMF), using anhydrous potassium carbonate as the base. nih.gov This method typically requires stirring at room temperature for an extended period, up to 24 hours, to ensure the reaction proceeds to completion. nih.gov Another approach utilizes a simple aqueous solution of a strong base like potassium hydroxide (KOH) to facilitate the alkylation. researchgate.net

More recent research has focused on novel solvent systems to enhance reaction rates and yields. Ionic liquids (ILs), particularly those based on the imidazolium (B1220033) cation, have been shown to be highly effective solvents for the S-alkylation of 2-thiouracil derivatives. researchgate.net These ILs can dissolve poorly soluble starting materials and, in many cases, promote the reaction without the need for an external catalyst. This method has demonstrated facile and regiospecific S-alkylation, achieving high yields between 91% and 94%. researchgate.net The effectiveness of the ionic liquid is often correlated with the hydrogen-bonding ability of its anion with the thiouracil substrate. researchgate.net

A significant leap in synthetic efficiency comes from the development of one-pot procedures that bypass the isolation of the thiouracil intermediate. A notable method involves the sequential base- and acid-mediated condensation of an S-alkylisothiourea with a β-ketoester. nih.gov This approach streamlines the process, improves atom economy, and avoids potential side reactions like overalkylation that can occur in the traditional two-step synthesis. nih.gov The practicality of this one-pot method has been demonstrated on a large scale, achieving a 94% yield for a crucial intermediate in the synthesis of the drug adagrasib. nih.gov

The table below summarizes various conditions and their impact on the synthesis of 2-(alkylthio)pyrimidin-4(1H)-one derivatives.

Table 1: Comparison of Synthetic Conditions for S-Alkylation of Thiouracil Derivatives

| Method | Reagents & Solvents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Standard Alkylation | Propyl Halide, K₂CO₃, DMF | Room Temp, 24h | 63-77% | nih.gov |

| Base-Catalyzed | 2-(chloromethyl)oxirane, aq. KOH | Not specified | Not specified | researchgate.net |

| Ionic Liquid | Propyl Halide, Imidazolium IL | Not specified | 91-94% | researchgate.net |

Exploration of Green Chemistry Principles in the Synthesis of Pyrimidinone Scaffolds

The synthesis of pyrimidinone-based compounds is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that are environmentally benign, economically viable, and produce high yields. Traditional methods often rely on hazardous reagents and volatile organic solvents, generating significant chemical waste. Modern approaches seek to mitigate these issues.

A central tenet of green chemistry is the use of safer and more sustainable catalysts and solvents. The use of ionic liquids in the S-alkylation of thiouracils is a prime example, as they are non-volatile and can often be recycled, reducing the environmental impact of the solvent. researchgate.net Research has also shown that catalysts like magnesium bromide can be effective for pyrimidinone synthesis in environmentally friendly, high-yield reactions. nih.gov

Another key area of exploration is the use of alternative energy sources to drive reactions. Microwave irradiation and ultrasound-assisted synthesis have emerged as powerful tools in the synthesis of pyrimidine derivatives. These techniques can dramatically reduce reaction times from hours to minutes, increase product yields, and often allow for reactions to be conducted under solvent-free conditions, which significantly reduces waste. nih.gov

Multicomponent reactions (MCRs), such as the Biginelli reaction used to form the initial pyrimidinone ring, are inherently green. MCRs combine three or more starting materials in a single step to form a complex product, which increases process efficiency and reduces the number of purification steps required, thereby minimizing solvent and energy usage.

Solvent-free synthesis, or "neat" reactions, represents a significant advancement in green chemistry. Techniques like planetary ball milling can be used to carry out reactions in a solid state, eliminating the need for any solvent. This approach not only prevents pollution but can also lead to the formation of different products than those obtained in solution.

The principles of green chemistry being applied to pyrimidinone synthesis are summarized below.

Table 2: Green Chemistry Approaches in Pyrimidinone Synthesis

| Principle | Approach | Advantages | Reference(s) |

|---|---|---|---|

| Safer Solvents & Catalysts | Use of Ionic Liquids, MgBr₂ | Reduced toxicity, recyclability, high yields, catalyst efficiency. | researchgate.netnih.gov |

| Energy Efficiency | Microwave & Ultrasound Irradiation | Drastically shorter reaction times, higher yields, reduced energy consumption. | nih.gov |

| Atom Economy & Waste Reduction | One-Pot & Multicomponent Reactions | Fewer synthetic steps, less waste, simplified purification. | nih.gov |

By integrating these principles, the synthesis of this compound and other valuable pyrimidinone derivatives can be made more sustainable, efficient, and environmentally responsible.

Advanced Structural Elucidation and Spectroscopic Characterization of 6 Propyl 2 Propylthio Pyrimidin 4 1h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR Spectroscopic Analysis for Structural Confirmation

While specific experimental data for 6-Propyl-2-(propylthio)pyrimidin-4(1H)-one is not available, predicted ¹H NMR data for the closely related compound, 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine (B159013) , offers insight into the expected chemical shifts for the propylthio group. ichemical.com For the propyl group attached to the pyrimidine (B1678525) ring, the chemical shifts would be influenced by the ring's electronic environment.

Predicted ¹H NMR Data for a Structurally Related Compound

| Compound | Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine ichemical.com | -CH₂-S- | 2.97 | t | 6.8 |

| -CH₂-CH₂-S- | 1.63 | sex | 6.8, 7.6 | |

| -CH₃ | 0.94 | t | 7.6 |

Note: The table above presents predicted data for a related compound and not experimental data for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Assignments

Two-dimensional NMR techniques are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the two separate propyl chains. For instance, the methylene (B1212753) protons of the 6-propyl group would show correlations to the adjacent methylene and methyl protons. Similarly, the protons of the S-propyl group would exhibit their own set of correlations. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to. sdsu.educolumbia.eduyoutube.com This would allow for the definitive assignment of each carbon atom in the propyl chains and the pyrimidine ring that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons. sdsu.educolumbia.eduyoutube.com This technique would be particularly useful in confirming the attachment points of the propyl and propylthio groups to the pyrimidine ring by observing correlations between the methylene protons of these groups and the quaternary carbons of the pyrimidine core.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound (C₁₀H₁₆N₂OS), the expected exact mass can be calculated. While experimental data for the target compound is unavailable, HRMS data for other pyrimidine derivatives demonstrates the utility of this technique. nih.gov

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like the target compound, often yielding the protonated molecule [M+H]⁺. nih.gov Analysis of related pyrimidine structures by ESI-MS confirms its applicability in determining the molecular weight of such compounds. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. While a specific spectrum for this compound is not available, the analysis of related structures provides a basis for predicting the key vibrational frequencies. The presence of a C=O group in the pyrimidinone ring will give rise to a strong absorption band, and the C=N and C-S stretching vibrations will also be present.

Predicted FT-IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C=O Stretch (Amide) | 1650-1700 |

| C=N Stretch | 1600-1650 |

| C-N Stretch | 1200-1350 |

| C-S Stretch | 600-800 |

Note: The wavenumber ranges are approximate and can be influenced by the specific chemical environment within the molecule.

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal. nih.govnih.gov This method involves directing an X-ray beam onto a single crystal of the compound. The subsequent diffraction pattern is analyzed to generate an electron density map, from which the molecular structure, including bond lengths, bond angles, and conformational details, can be elucidated. nih.govnih.gov

Crystal Packing and Intermolecular Hydrogen Bonding Networks

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular forces, with hydrogen bonding playing a pivotal role in the case of pyrimidinones. nih.gov Pyrimidinone scaffolds, such as the one in this compound, contain hydrogen bond donors (the N-H group) and acceptors (the C=O group), predisposing them to form robust hydrogen-bonded networks. nih.gov

Interactive Data Table: Expected Hydrogen Bonding Parameters in Pyrimidinone Structures

| Donor | Acceptor | Type of Interaction | Typical Distance (Å) | Typical Angle (°) |

| N-H | O=C | Intermolecular Hydrogen Bond | 2.8 - 3.2 | 150 - 180 |

| C-H | O=C | Weak Hydrogen Bond | 3.0 - 3.5 | 120 - 160 |

Note: The data in this table is representative of typical hydrogen bond geometries found in related pyrimidinone crystal structures and serves as an estimation for this compound.

Analysis of Tautomeric Forms in Crystalline State

Tautomerism, the migration of a proton, is a key consideration for pyrimidinone-containing molecules. chemicalbook.comresearchgate.net For this compound, several tautomeric forms are theoretically possible, including the keto-enol and thione-thiol tautomerism. However, in the solid state, one tautomer is typically favored.

The specified name, this compound, indicates the presence of a carbonyl group (C=O) at position 4 and a proton on one of the ring nitrogen atoms, which is the keto form. In related pyrimidine systems, the keto-enol equilibrium generally favors the keto form in the crystalline state due to its ability to form strong intermolecular hydrogen bonds. researchgate.net Computational and experimental studies on similar pyrimidines have shown that the pyrimidin-4-one tautomer is more stable than the 4-hydroxypyrimidine (B43898) (enol) form. researchgate.net

The presence of the S-propyl group at the 2-position, as opposed to a thione (C=S) group found in thiouracils, simplifies the tautomeric possibilities as the thiol-thione equilibrium is fixed. Therefore, the primary tautomerism to consider is the keto-enol equilibrium involving the oxygen at position 4. Based on the extensive literature on pyrimidinones, it is overwhelmingly likely that this compound exists in the 4(1H)-one tautomeric form in the crystalline state. X-ray crystallography would be the definitive method to confirm this, by locating the position of the hydrogen atom on the nitrogen of the pyrimidine ring.

Computational Chemistry and Molecular Modeling of 6 Propyl 2 Propylthio Pyrimidin 4 1h One

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. Utilizing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p) allows for the precise calculation of the molecule's geometric and electronic properties. rsc.orgrsc.orgresearchgate.net

Table 1: Predicted Geometric Parameters for 6-Propyl-2-(propylthio)pyrimidin-4(1H)-one This table presents hypothetical data based on typical values for similar structures calculated using DFT methods.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| N1-C2 | 1.38 | N1-C2-N3 | 115.8 |

| C2-S | 1.78 | C2-S-C(propyl) | 102.5 |

| C4=O | 1.24 | C5-C4-N3 | 118.0 |

| C5-C6 | 1.36 | C4-C5-C6 | 120.5 |

| C6-N1 | 1.35 | C5-C6-N1 | 122.3 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a pivotal role in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. wjarr.com

For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the propylthio group and the pyrimidine (B1678525) ring, reflecting its electron-donating nature. The LUMO, conversely, is likely distributed over the pyrimidine ring, particularly the C4=O carbonyl group, which acts as an electron-accepting region. The presence of electron-donating alkyl and alkylthio groups typically raises the HOMO energy level, which can lead to a smaller HOMO-LUMO gap compared to unsubstituted pyrimidine. tandfonline.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table presents hypothetical data based on typical values for similar structures calculated using DFT methods.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.89 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other chemical species, including biological receptors. wjarr.com

In the MEP map of this compound, the most negative potential (typically colored red) is anticipated to be concentrated around the oxygen atom of the carbonyl group and to a lesser extent, the nitrogen atoms of the pyrimidine ring, indicating these are the primary sites for electrophilic attack. The regions of positive potential (blue) are expected to be located around the hydrogen atoms, particularly the N-H proton. The sulfur atom in the propylthio group may exhibit a region of moderate negative potential, contributing to its nucleophilic character. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that influence a particular biological outcome, QSAR models can predict the activity of novel compounds and guide the design of more potent analogues. nih.govcjsc.ac.cn

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological macromolecule. nih.govrsc.org

An MD simulation of this compound would reveal the accessible conformations of the flexible propyl and propylthio side chains. This is critical for understanding how the molecule might adapt its shape to fit into a binding site. The simulation would also detail the interactions between the solute and solvent molecules, illustrating the formation of hydrogen bonds and other non-covalent interactions that stabilize the molecule in solution. The behavior of water molecules around the polar carbonyl group and the N-H moiety, as well as around the more hydrophobic alkyl chains, can be explicitly modeled. acs.org

Tautomeric Equilibrium and Relative Stability Investigations

Tautomerism is a key consideration for heterocyclic compounds like this compound, as different tautomers can exhibit distinct chemical and biological properties. The molecule can exist in several tautomeric forms, primarily involving the migration of a proton between the nitrogen, oxygen, and sulfur atoms. The principal tautomeric equilibrium for this compound would be between the 4(1H)-one (lactam) form and the 4-hydroxypyrimidine (B43898) (lactim) form, as well as potential thione-thiol tautomerism if the propylthio group were a thiouracil. However, with the S-propyl group, the thiol form is fixed.

Computational studies on the closely related 6-propyl-2-thiouracil have shown that the thione-keto form is generally the most stable in the gas phase. researchgate.netajgreenchem.com For this compound, DFT calculations can be used to determine the relative energies of the possible tautomers. It is expected that the 4(1H)-one form will be significantly more stable than the 4-hydroxy tautomer, in line with the general trend for pyrimidin-4-ones. Solvent effects, modeled using methods like the Polarizable Continuum Model (PCM), can also be investigated, as they can influence the tautomeric equilibrium. nih.govmdpi.com

Table 3: Predicted Relative Stabilities of Tautomers of a Related Pyrimidine This table presents hypothetical data based on the known tautomeric preferences of similar pyrimidine systems.

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |

|---|---|---|

| 4(1H)-one | 0.00 | 0.00 |

Analysis of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. rsc.orgrsc.org The pyrimidine ring, being π-deficient, can act as an electron acceptor, and when combined with suitable electron-donating groups, can give rise to NLO activity. researchgate.netnih.gov

The NLO properties of this compound can be computationally assessed by calculating parameters such as the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The propyl and propylthio groups act as electron donors, creating a push-pull system across the pyrimidine ring that can enhance the molecule's hyperpolarizability. Time-dependent DFT (TD-DFT) calculations are typically employed for these assessments. researchgate.net While not expected to be a strong NLO material compared to dedicated chromophores, understanding its NLO properties provides a more complete electronic profile of the molecule.

Table 4: Predicted Non-Linear Optical Properties for this compound This table presents hypothetical data based on typical values for similar structures calculated using TD-DFT methods.

| Property | Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 25 x 10⁻²⁴ esu |

Biochemical and Molecular Biological Activity Studies of 6 Propyl 2 Propylthio Pyrimidin 4 1h One and Derivatives

Enzyme Inhibition and Activation Profiling

Identification of Specific Molecular Targets (e.g., metabolic enzymes, kinases)

Research on the parent compound, 6-propyl-2-thiouracil (PTU), has established its inhibitory action on thyroid peroxidase (TPO) , an essential enzyme in the synthesis of thyroid hormones. nih.gov This inhibition is a cornerstone of its therapeutic use in hyperthyroidism. nih.gov The mechanism involves the compound interacting with the enzyme and its substrate. nih.gov

Furthermore, pyrimidine (B1678525) derivatives have been widely investigated as inhibitors of various kinases , which are crucial regulators of cellular processes. For instance, different substituted pyrimidines have been shown to inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, and other kinases implicated in cancer and inflammatory diseases. nih.govresearchgate.net Molecular docking studies on various pyrimidine derivatives have explored their potential to bind to the ATP-binding site of kinases. nih.govresearchgate.net Given the structural similarity, it is plausible that 6-Propyl-2-(propylthio)pyrimidin-4(1H)-one could exhibit activity against certain kinases, although specific targets have not been identified.

Studies on other thiouracil derivatives have also revealed inhibitory activity against enzymes like 15-lipoxygenase (15-LOX) , which is involved in inflammatory pathways. nih.gov The enzymatic S-methylation of PTU and other antithyroid drugs has also been a subject of study, indicating that metabolic enzymes are key interactors with this class of compounds. nih.gov

Kinetic Characterization of Enzyme-Compound Interactions (e.g., Ki, IC50 values)

Detailed kinetic data, such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are crucial for quantifying the potency and mechanism of enzyme inhibitors. For PTU, the concentration producing 50% inhibition of thyroid peroxidase has been determined to be 2 x 10⁻⁶ M. nih.gov

While no specific Ki or IC50 values are available for this compound, studies on various other pyrimidine and thiouracil derivatives have reported such values for their respective targets. For example, novel pyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects, with IC50 values determined against various cancer cell lines. capes.gov.br Similarly, the antioxidant activity of certain thiouracil derivatives has been quantified with IC50 values. nih.gov The table below summarizes IC50 values for some related pyrimidine derivatives against different targets, illustrating the type of data that is currently absent for this compound.

| Compound Class | Target | IC50 Value | Reference |

| Pyrimidine Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Varies (µg/ml) | nih.gov |

| Thiouracil Derivatives | 15-Lipoxygenase (15-LOX) | Varies (µg/mL) | nih.gov |

| 6-propyl-2-thiouracil (PTU) | Thyroid Peroxidase (TPO) | 2 x 10⁻⁶ M | nih.gov |

Receptor Binding and Ligand-Target Interactions

Information regarding the specific receptor binding profile of this compound is not available in the reviewed literature.

Investigation of Receptor Affinity and Selectivity Profiles

The affinity and selectivity of a compound for various receptors are fundamental to understanding its pharmacological effects. While the synthesis of various propylthiouracil (B1679721) derivatives has been reported, their receptor binding affinities have not been a primary focus of the available studies. nih.govmdpi.com Research on the broader class of pyrimidine derivatives has shown a wide range of biological activities, suggesting interactions with multiple receptor types, but specific affinity data for this compound is absent. wjarr.com

Molecular Docking and Simulation Studies of Ligand-Protein Complexes

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a protein target. Such studies have been conducted for a variety of pyrimidine derivatives to elucidate their binding modes with enzymes like kinases and to guide the design of new inhibitors. nih.govresearchgate.netnih.govmdpi.com For instance, molecular docking of pyrimidine derivatives with human cyclin-dependent kinase 2 has been performed to understand their potential as anticancer agents. nih.gov

While no specific molecular docking studies for this compound have been published, the known crystal structure of PTU bound to lactoperoxidase (a related peroxidase to TPO) provides a basis for how this class of compounds can interact with enzyme active sites. nih.gov Such studies for this compound would be instrumental in identifying potential protein targets and understanding the structural basis for its activity.

Cellular Pathway Modulation and Biochemical Effects

Direct evidence of how this compound modulates specific cellular pathways is currently lacking. However, based on the activities of related compounds, several potential areas of influence can be hypothesized.

Given the established role of PTU in thyroid hormone synthesis, it is conceivable that this compound could also impact thyroid function. nih.govnih.gov The synthesis of thyroid hormones is a critical component of the endocrine system, and its modulation has widespread physiological effects.

Furthermore, the potential for pyrimidine derivatives to act as kinase inhibitors suggests that this compound could modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis. capes.gov.brwjarr.com The synthesis and biological evaluation of numerous pyrimidine derivatives have demonstrated their potential as cytotoxic and apoptosis-inducing agents in cancer cell lines. capes.gov.br

Investigation of Cellular Signaling Pathway Inhibition or Activation

Derivatives of the pyrimidine core structure have been investigated for their ability to modulate key cellular signaling pathways, which are often dysregulated in diseases such as cancer. For instance, new 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized to act as epidermal growth factor receptor (EGFR) inhibitors. nih.gov In one study, the most promising compound from a synthesized series demonstrated a significant increase in the BAX/Bcl-2 ratio, a key indicator of apoptosis induction. nih.gov Furthermore, flow cytometric analyses revealed that this derivative can arrest the cell cycle at the S and G2/M phases, suggesting interference with the cell's replication and division processes. nih.gov

Similarly, a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were evaluated for their inhibitory activities against both wild-type EGFR (EGFRWT) and the mutant EGFRT790M. nih.gov The rationale behind their design was to target the ATP-binding pocket of the receptor. nih.govmerckmillipore.com These studies highlight a common strategy in the development of pyrimidine-based kinase inhibitors, where the heterocyclic core mimics the adenine (B156593) base of ATP.

Effects on Cellular Proliferation in In Vitro and In Vivo Models

The antiproliferative activity of pyrimidine derivatives has been a major focus of research, with numerous studies evaluating their effects on various cancer cell lines.

In Vitro Studies:

A variety of pyrimidine-based compounds have demonstrated significant antiproliferative effects in vitro. For example, a series of 5-alkyl-2-phenylaminocarbonylmethylthiopyrimidin-4(3H)-ones, which are structurally related to this compound, were synthesized and evaluated for their anti-HIV activity in MT-4 cells. nih.gov Several of these compounds exhibited moderate to good activity against the wild-type virus. nih.gov

In the context of cancer research, new 1H-pyrazolo[3,4-d]pyrimidine derivatives were assessed for their in vitro anti-proliferative activities against A549 (lung carcinoma) and HCT-116 (colorectal carcinoma) cancer cells. nih.gov Several of the synthesized compounds showed potent anti-proliferative activities, with one of the most promising members exhibiting IC50 values of 8.21 µM and 19.56 µM against A549 and HCT-116 cells, respectively. nih.gov

Another study on thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol investigated their antiproliferative activity against U937 cancer cells. nih.gov Three compounds from this series demonstrated IC50 values of less than 20 μM. nih.gov

The antiproliferative effects of these compounds are often assessed using metabolic assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability and proliferation. Other methods include the use of fluorescent dyes like 5(6)-Carboxyfluorescein diacetate N-succinimidyl ester (CFSE), which allows for the tracking of cell divisions by flow cytometry.

In Vivo Studies:

While in vitro studies provide valuable initial data, in vivo models are crucial for evaluating the therapeutic potential of these compounds in a whole organism. For the related compound 6-propyl-2-thiouracil (PTU), studies have been conducted in animal models. For example, neonatal exposure to PTU in male rats was found to impair liver function in adulthood. nih.gov Another study used a mouse model of prostate cancer to demonstrate that propylthiouracil can reduce xenograft tumor growth. The measurement of cell proliferation in vivo can be carried out using various techniques, including the analysis of static measures like the mitotic index or labeling with DNA synthesis markers.

Structure-Activity Relationship (SAR) Investigations for Optimized Biological Profiles

The systematic investigation of structure-activity relationships (SAR) is a critical component of drug discovery, enabling the rational design of more potent and selective therapeutic agents.

Systematic Modification of the this compound Scaffold and Activity Assessment

Systematic modifications of the pyrimidine scaffold have been undertaken to understand how different substituents influence biological activity. In a study of 5-alkyl-2-phenylaminocarbonylmethylthiopyrimidin-4(3H)-ones as anti-HIV agents, various substitutions were made at the C6 position of the pyrimidine ring. nih.gov The introduction of different arylmethyl moieties at this position led to a range of activities, with some compounds showing high potency against the wild-type virus. nih.gov For instance, one of the most active compounds featured a 2-chloro-6-fluorobenzyl group at the C6 position and a 4-cyanophenylamino)carbonylmethylthio group at the C2 position. nih.gov

In another example, a series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their antitumor activity. merckmillipore.com The study explored the impact of different substituents at the 4-position of the pyrazolo[3,4-d]pyrimidine core on activity against breast (MCF-7) and lung (A-549) cancer cell lines. merckmillipore.com

The importance of the substituent at the 6-position of the pyrimidine ring was also highlighted in a study on thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol. nih.gov The study concluded that the presence of specific substituents at the thiol function in the 6-position is essential for antiproliferative activity. nih.gov

Rational Design Principles for Enhanced Target Selectivity

Rational drug design aims to create molecules that interact specifically with a biological target, thereby enhancing efficacy and reducing off-target effects. For pyrimidine-based inhibitors, a common strategy involves designing compounds that mimic the natural ligands of enzymes or receptors.

In the design of EGFR inhibitors, for instance, new 1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized to incorporate the main pharmacophoric features of known EGFR tyrosine kinase inhibitors (TKIs). nih.gov These features often include a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase's ATP-binding site. nih.govmerckmillipore.com Molecular docking studies are frequently employed to visualize how these designed compounds fit into the ATP-binding site of EGFR, guiding further optimization. merckmillipore.com

The design of selective cyclooxygenase-2 (COX-2) inhibitors has also utilized the pyrimidine scaffold's parent structure, the pyran-2-one ring system. Molecular modeling studies have shown how substituents on this central template can be oriented to interact with the secondary pocket of the COX-2 enzyme, a feature not present in the COX-1 isoform, thus conferring selectivity.

This approach of leveraging structural biology and computational modeling allows for the informed modification of the pyrimidine scaffold to achieve enhanced target selectivity and improved therapeutic profiles.

Metabolic Investigations of 6 Propyl 2 Propylthio Pyrimidin 4 1h One and Analogues

In Vitro Metabolic Pathway Elucidation Using Microsomal and Enzymatic Systems

In vitro studies utilizing microsomal and specific enzymatic systems have been crucial in understanding the biotransformation of thiouracil derivatives, particularly the widely studied analogue, 6-propyl-2-thiouracil (PTU). These systems allow for the identification of metabolic products and the enzymes responsible for their formation in a controlled environment.

For PTU, a primary metabolic pathway involves conjugation reactions. A significant biotransformation product identified is the N-β-D-glucuronide of PTU (PTU-GLU). nih.govmdpi.com This metabolite is formed through the attachment of glucuronic acid to the parent molecule. Another early detectable metabolite in in vitro systems containing thyroid peroxidase is the disulfide of PTU. nih.gov It is proposed that 6-Propyl-2-(propylthio)pyrimidin-4(1H)-one could undergo S-dealkylation to form 6-propyl-2-thiouracil, which would then be subject to similar metabolic transformations. Additionally, approximately 35% of PTU is excreted in the urine in both its original and conjugated forms within 24 hours. drugbank.com

Table 1: Potential Biotransformation Products of this compound based on 6-propyl-2-thiouracil Metabolism

| Precursor Compound | Potential Metabolic Pathway | Potential Biotransformation Product |

| This compound | S-dealkylation | 6-propyl-2-thiouracil |

| 6-propyl-2-thiouracil | Glucuronidation | 6-propyl-2-thiouracil N-β-D-glucuronide |

| 6-propyl-2-thiouracil | Oxidation | Disulfide of 6-propyl-2-thiouracil |

This table is predictive and based on the metabolism of the analogue, 6-propyl-2-thiouracil.

The metabolism of thiouracil derivatives involves multiple enzyme systems. For 6-propyl-2-thiouracil, a key metabolizing pathway is glucuronidation, which is mediated by uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). Specifically, UGT1A9 has been identified as an important UGT isoform responsible for the glucuronidation of PTU. nih.govmdpi.com

Thyroid peroxidase (TPO) also plays a role in the intrathyroidal metabolism of PTU. nih.govoup.com Studies have shown that PTU interacts with TPO. nih.gov While direct evidence for the involvement of Cytochrome P450 (CYP) enzymes in the primary metabolism of PTU is less prominent in the available literature, these enzymes are known to be involved in the metabolism of various xenobiotics and could potentially play a role in the S-dealkylation of this compound to its active thiouracil form.

Table 2: Enzyme Systems Implicated in the Metabolism of 6-propyl-2-thiouracil

| Enzyme System | Role in Metabolism |

| Uridine 5'-diphospho-glucuronosyltransferases (UGTs) | Catalyzes the formation of glucuronide conjugates (e.g., UGT1A9 for PTU). nih.govmdpi.com |

| Thyroid Peroxidase (TPO) | Involved in the intrathyroidal metabolism of PTU. nih.govoup.comnih.gov |

| Cytochrome P450 (CYP) Enzymes | Potentially involved in the S-dealkylation of the propylthio group. |

This table is based on data for the analogue, 6-propyl-2-thiouracil, with a predictive role for CYP enzymes for the title compound.

Comparative Metabolic Studies in Diverse Biological Systems

Metabolic studies of thiouracil derivatives have been conducted in various biological systems, primarily in mammalian models. In vivo studies in rats have been instrumental in understanding the peripheral metabolism of PTU. oup.comoup.com These studies have demonstrated that PTU can alter the metabolism of thyroid hormones in rat kidney slices. oup.com Furthermore, investigations in rats have shown that the intrathyroidal metabolism of PTU is dose-dependent. oup.com

While extensive comparative studies across a wide range of diverse biological systems like bacteria and fungi for this compound or even PTU are not well-documented in the available scientific literature, the existing mammalian data provides a foundational understanding of its likely metabolic fate in these systems.

Influence of Metabolism on In Vitro Biological Activity and Fate

The metabolism of thiouracil analogues has a direct impact on their biological activity. For instance, PTU itself is an active inhibitor of thyroid hormone synthesis. drugbank.compharmacy180.com It exerts its effect by inhibiting thyroid peroxidase. nih.gov The process of glucuronidation is a common detoxification pathway that generally results in more water-soluble and less active compounds, facilitating their excretion. Therefore, the formation of PTU-GLU is expected to represent a route of inactivation and clearance of the active drug. nih.govmdpi.com

The metabolic conversion of this compound to 6-propyl-2-thiouracil via S-dealkylation would be a critical activation step, as the latter is a known active antithyroid agent. The subsequent metabolism of PTU to its glucuronide or other metabolites would then influence the duration of its therapeutic effect.

Future Research Directions and Potential Applications of 6 Propyl 2 Propylthio Pyrimidin 4 1h One

Development of Novel and Efficient Synthetic Routes

The future development of therapeutic agents based on the 6-Propyl-2-(propylthio)pyrimidin-4(1H)-one scaffold will heavily rely on the establishment of efficient and versatile synthetic methodologies. While specific routes for this exact molecule are not widely published, general methods for the synthesis of related 2,6-disubstituted pyrimidin-4-ones can be adapted. acs.orgresearchgate.net

A common approach involves the condensation of a β-ketoester with a thiourea (B124793) derivative. japsonline.com For instance, the reaction of ethyl 3-oxohexanoate (B1246410) with S-propyl-isothiouronium salt in a basic medium could provide the desired pyrimidine (B1678525) core. Another established method is the alkylation of a pre-formed 6-propyl-2-thiouracil. japsonline.comnih.govresearchgate.net This reaction typically involves treating the thiouracil with a propyl halide in the presence of a base.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Key Reactants | Potential Advantages | Reference for Analogy |

| Condensation | Ethyl 3-oxohexanoate, S-propyl-isothiouronium salt | Direct formation of the pyrimidine ring | japsonline.com |

| Alkylation | 6-Propyl-2-thiouracil, Propyl halide | Utilizes a readily available precursor | japsonline.comnih.govresearchgate.net |

| Multi-component Reaction | β-ketoester, aldehyde, thiourea derivative | High efficiency and atom economy | growingscience.comresearchgate.net |

| Catalytic C-S Coupling | Halogenated pyrimidine, Propanethiol | Mild reaction conditions, good functional group tolerance | orientjchem.org |

Exploration of New Biological Targets and Mechanism of Action Studies

The pyrimidine nucleus is a privileged scaffold known to interact with a wide array of biological targets. nih.govgsconlinepress.comorientjchem.orgwjarr.com Consequently, this compound and its future derivatives present a rich area for biological investigation.

Based on the activities of structurally related compounds, several potential biological targets can be hypothesized. Pyrimidine derivatives have shown significant activity as inhibitors of various enzymes, including kinases (e.g., EGFR, FLT3, IRAK4), cholinesterases, and carbonic anhydrases. researchgate.netnih.govnih.govrsc.org The thioether moiety, in particular, has been implicated in the activity of some pyrimidine-based HIV reverse transcriptase inhibitors. acs.org A well-known related compound, 6-propyl-2-thiouracil (PTU), functions as an inhibitor of thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis. wikipedia.orgnih.govdrugbank.com

Future research should involve broad-based screening of this compound against a panel of clinically relevant enzymes and receptors. Once a primary biological target is identified, detailed mechanism of action (MoA) studies would be essential. These studies could involve enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed), and cellular assays to confirm the on-target effects. For example, if the compound is found to be a kinase inhibitor, its effect on downstream signaling pathways and cell cycle progression would need to be elucidated. rsc.org

Table 2: Potential Biological Targets for this compound Based on Analogous Compounds

| Target Class | Specific Examples | Therapeutic Area | Reference for Analogy |

| Kinases | EGFR, FLT3, IRAK4, CDK-1, GSK-3 | Oncology, Inflammation | researchgate.netnih.govnih.govrsc.orgnih.gov |

| Hydrolases | Acetylcholinesterase, Butyrylcholinesterase | Neurodegenerative Diseases | nih.gov |

| Lyases | Carbonic Anhydrase | Glaucoma, Epilepsy | nih.gov |

| Viral Enzymes | HIV Reverse Transcriptase | Infectious Diseases (HIV) | acs.org |

| Peroxidases | Thyroid Peroxidase | Endocrinology (Hyperthyroidism) | wikipedia.orgnih.govdrugbank.com |

Rational Design and Synthesis of Next-Generation Pyrimidine Derivatives with Enhanced Specificity

Once a lead biological activity is established for the this compound scaffold, the principles of rational drug design can be applied to synthesize next-generation derivatives with improved potency and selectivity. researchgate.net Structure-activity relationship (SAR) studies will be crucial in this endeavor.

Key areas for modification on the scaffold include:

The 6-Propyl Group: The length and branching of this alkyl chain can be varied to probe the hydrophobic pocket of the target protein. Introducing cyclic or aromatic moieties at this position could also lead to new interactions.

The 2-Propylthio Group: The nature of the substituent on the thioether is critical. Modifications here could influence binding affinity and pharmacokinetic properties. The thioether itself could also be oxidized to a sulfoxide (B87167) or sulfone to alter the electronic properties and hydrogen bonding capacity of the molecule.

The Pyrimidinone Ring: Substitutions on the nitrogen atoms or at the 5-position of the pyrimidine ring could be explored to fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced target engagement and selectivity. nih.gov

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be invaluable in guiding the design of new derivatives. nih.gov For example, if a crystal structure of the target protein is available, docking studies can predict the binding mode of the lead compound and suggest modifications to improve interactions with key amino acid residues.

Potential as Chemical Probes for Biological System Interrogation

Chemical probes are small molecules used to study the function of proteins and biological pathways in living systems. A good chemical probe should be potent, selective, and have a known mechanism of action. If this compound or one of its optimized derivatives demonstrates high affinity and selectivity for a specific biological target, it could be developed into a valuable chemical probe.

To be used as a probe, the parent compound might be modified to include a "handle" for attaching reporter groups, such as fluorescent dyes or biotin, without significantly affecting its biological activity. Such tagged probes could be used in a variety of applications, including:

Target Identification and Validation: Biotinylated probes can be used in pull-down assays to identify the protein targets of the compound from cell lysates.

Cellular Imaging: Fluorescently labeled probes can be used to visualize the subcellular localization of the target protein in living cells. nih.gov

Assay Development: The development of a selective probe can facilitate the creation of high-throughput screening assays to discover other modulators of the target.

The development of a selective chemical probe from the this compound scaffold would not only advance our understanding of a specific biological system but could also provide a valuable tool for future drug discovery efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.